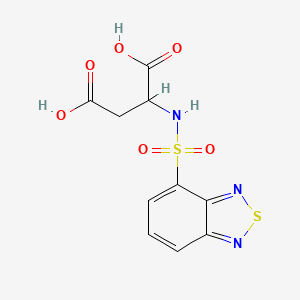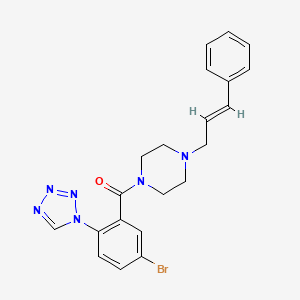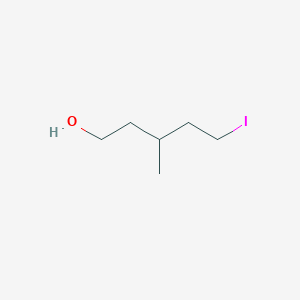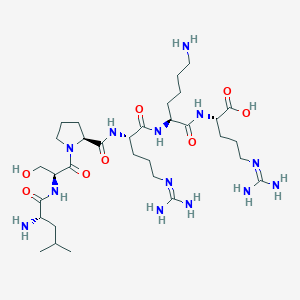![molecular formula CH3O2PS B15173032 [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane CAS No. 921192-98-5](/img/structure/B15173032.png)
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane typically involves the reaction of phosphorus trichloride with sulfur dioxide in the presence of a suitable base. The reaction proceeds as follows:
PCl3+SO2+Base→[(Dioxo-lambda 6 -sulfanylidene)methyl]phosphane+By-products
The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of catalysts and advanced separation techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The phosphorus atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce phosphine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Phosphine oxides: Compounds with similar phosphorus-oxygen bonds.
Sulfonamides: Compounds with sulfur-nitrogen bonds.
Phosphorothioates: Compounds with phosphorus-sulfur bonds.
Uniqueness
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane is unique due to its specific combination of phosphorus, sulfur, and oxygen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
921192-98-5 |
|---|---|
Fórmula molecular |
CH3O2PS |
Peso molecular |
110.07 g/mol |
Nombre IUPAC |
sulfonylmethylphosphane |
InChI |
InChI=1S/CH3O2PS/c2-5(3)1-4/h1H,4H2 |
Clave InChI |
YVDGWLGZBGMSTC-UHFFFAOYSA-N |
SMILES canónico |
C(=S(=O)=O)P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)

![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)


![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)

![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)

![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)

![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
